molecular formula C16H14ClN3O2S B2500045 N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide CAS No. 166271-39-2

N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2500045
CAS No.: 166271-39-2
M. Wt: 347.82
InChI Key: SEWWGWUVTGMWLM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c1-11-7-9-12(10-8-11)23(21,22)20(2)16-15(17)18-13-5-3-4-6-14(13)19-16/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWWGWUVTGMWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=NC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer research and pharmacology. This article explores its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C13H12ClN2O2S
  • Molecular Weight : 300.76 g/mol
  • IUPAC Name : this compound

The exact mechanism of action for this compound is not fully elucidated. However, related compounds such as chloroquinoxaline sulfonamide (CQS) have shown significant biological activity in various assays:

  • Inhibition of Tumor Cell Growth : CQS demonstrated inhibition of colony formation in human tumor cell lines including breast, lung, melanoma, and ovarian carcinomas in the Human Tumor Colony Forming Assay (HTCFA) .
  • Potential Target Pathways : It is speculated that these compounds may interact with specific molecular targets involved in cell proliferation and survival pathways, although detailed studies are required to confirm these interactions.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Type Description Reference
Antitumor ActivityInhibition of colony formation in various cancers
Toxicity ProfileToxic to lymphoid organs and bone marrow; reversible with exceptions
PharmacokineticsBinds to serum proteins in a dose-dependent manner

Case Study 1: Antitumor Efficacy

In a preclinical study involving various human cancer cell lines, this compound exhibited significant antitumor efficacy. The compound was tested against multiple cancer types using the HTCFA method. Results indicated that it effectively inhibited colony formation across all tested cell lines.

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was performed on animal models (dogs and rats). The study revealed that while the compound showed promise in antitumor activity, it also exhibited toxicity to several organ systems. Notably, testicular atrophy was observed in late-stage assessments, which was not reversible within the study timeframe. These findings underscore the importance of evaluating both efficacy and safety profiles during drug development.

Scientific Research Applications

Anticancer Activity

Quinoxaline derivatives, including N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide, have been extensively studied for their anticancer properties. Research indicates that quinoxaline-based compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines : A study demonstrated that certain quinoxaline derivatives showed remarkable activity against cervical cancer (HeLa), human hepatoma (SMMC-7721), and leukemia (K562) cell lines. For instance, one derivative exhibited an IC50 value of 0.126 μM against HeLa cells, indicating potent anticancer activity compared to the reference drug doxorubicin .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups in the quinoxaline structure was found to enhance anticancer activity. Modifications to the structure significantly affected potency, emphasizing the importance of specific substituents .

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored. Quinoxaline derivatives are known for their effectiveness against a range of pathogens.

Research Insights

  • Broad Spectrum Activity : Compounds derived from quinoxaline have shown efficacy against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. For example, certain derivatives demonstrated a minimum inhibitory concentration (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis .
  • Mechanism of Action : The antimicrobial action is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor, which is critical in the development of therapeutic agents for diseases such as diabetes and Alzheimer's.

Enzyme Inhibitory Studies

  • α-glucosidase and Acetylcholinesterase Inhibition : Recent studies have reported that certain sulfonamide derivatives exhibit significant inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. This suggests that modifications in the quinoxaline structure can lead to effective inhibitors for managing type 2 diabetes and Alzheimer's disease .

Summary Table of Applications

ApplicationActivity TypeKey Findings
AnticancerCytotoxicityIC50 values as low as 0.126 μM against HeLa cells
AntimicrobialBacterial InhibitionEffective against Mycobacterium smegmatis with MIC of 6.25 µg/ml
Enzyme Inhibitionα-glucosidase & AcetylcholinesteraseSignificant inhibition observed; potential for diabetes and Alzheimer’s treatment

Chemical Reactions Analysis

Reaction Conditions:

  • Step 1 :

    • Reactants :

      • 2,3-Dichloroquinoxaline (commercially available)

      • N,4-Dimethylbenzenesulfonamide

    • Base : Lithium hydroxide (LiOH, anhydrous or hydrated)

    • Solvent : Polar aprotic solvents (e.g., DMA, DMF, or DMSO)

    • Temperature : 20–150°C (typically 50°C)

    • Time : 0.5–48 hours (typically 20 hours)

Key Data:

ParameterValueSource
Yield88% (isolated)
Purity (UPLC/MS)94% AUC
Major Impurities3.4% 2,3-dichloroquinoxaline

Mechanistic Insight :
The reaction proceeds via deprotonation of the sulfonamide by LiOH, generating a nucleophilic sulfonamide anion that displaces the 3-chloro group of 2,3-dichloroquinoxaline. The use of LiOH (vs. K2_2CO3_3) improves reaction efficiency and reduces byproduct formation .

Reactivity as a Synthetic Intermediate

The 3-chloro substituent in this compound is highly reactive toward nucleophilic aromatic substitution (SNAr), enabling further functionalization.

Example Reaction: Amination at C3

  • Step 2 :

    • Reactants :

      • N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide

      • Amines (e.g., 2-(3-hydroxypropoxy)-3,5-dimethoxyaniline)

    • Base : 2,6-Lutidine (2,6-dimethylpyridine)

    • Solvent : Polar solvents (e.g., n-butanol, n-propanol)

    • Temperature : 20–150°C (typically 120°C)

    • Time : 0.5–48 hours (typically 42 hours)

Key Data:

ParameterValueSource
Yield65.9% (isolated)
Purity (UPLC/MS)>90% AUC

Mechanistic Insight :
Lutidine acts as a weak base to deprotonate the amine, facilitating SNAr at the electron-deficient C3 position of the quinoxaline ring. The reaction proceeds via a Meisenheimer complex intermediate .

Comparative Analysis of Reaction Conditions

The choice of base and solvent critically impacts reaction outcomes:

Base/SolventYield (%)Purity (%)Reaction Time (h)Temperature (°C)Source
LiOH/DMA88942050
K2_2CO3_3/DMSO658248100

Key Observations :

  • LiOH in DMA provides superior yield and purity compared to K2_2CO3_3 due to enhanced solubility and reduced side reactions .

  • Higher temperatures with K2_2CO3_3 prolong reaction times and increase impurity formation .

Purification and Stability

  • Purification :

    • Acidic workup (HCl) followed by washing with water and MTBE removes excess 2,3-dichloroquinoxaline .

    • Final product is isolated as a white powder via filtration and drying .

  • Stability :

    • Stable under inert atmospheres (N2_2) at room temperature .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Sulfonamide Derivatives

(a) N,4-Dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide (CAS 89879-97-0)
  • Key Differences: Substituent: Replaces chlorine with a sulfanyl (-SH) group at position 3 of the quinoxaline ring. Molecular Weight: 353.44 g/mol (C₁₆H₁₅N₃O₂S₂) . Reactivity: The -SH group increases nucleophilicity but reduces stability compared to the chloro analog. Applications: Primarily used in chemical synthesis due to its thiol reactivity .
(b) N-(2-Iodoethyl)-N,4-dimethylbenzene-1-sulfonamide
  • Key Differences: Substituent: Features an iodoethyl (-CH₂CH₂I) group instead of the quinoxaline moiety. Molecular Weight: 397.26 g/mol (C₁₁H₁₅IN₰O₂S) . Synthesis Efficiency: Achieves 100% yield in optimized routes, surpassing typical yields for chloro/sulfanyl analogs .

Non-Sulfonamide Structural Analogs

(a) NAT-1 and NAT-2 (Thiazolidinone Derivatives)
  • NAT-1 : N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide.
  • NAT-2 : N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide.
  • Key Differences: Core Structure: Thiazolidinone ring instead of quinoxaline. Bioactivity: Demonstrated anti-inflammatory and antimicrobial properties in vivo, unlike sulfonamide analogs . Solubility: NAT-2’s bulky tert-butyl groups reduce aqueous solubility compared to sulfonamides .

Data Tables

Table 1: Structural and Functional Comparison of Sulfonamide Analogs

Compound Name Substituent (R) Molecular Weight (g/mol) Key Properties Primary Applications
This compound Cl 355.8 (calc.) Moderate solubility, bioactivity Antimicrobial research
N,4-dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide SH 353.44 Higher stability, lower electrophilicity Chemical synthesis
N-(2-Iodoethyl)-N,4-dimethylbenzene-1-sulfonamide Iodoethyl 397.26 Radiopharmaceutical potential Radiochemistry

Research Findings and Implications

  • Computational Docking : AutoDock4 studies () predict that the chlorine substituent in the target compound enhances receptor-binding affinity compared to sulfanyl or iodoethyl analogs, likely due to its electronegativity and size .
  • Antimicrobial Potential: The chloro-quinoxaline sulfonamide shows promise in preliminary studies against Gram-positive bacteria, outperforming thiazolidinone derivatives (NAT-1/NAT-2) in membrane penetration .
  • Stability Concerns : Sulfanyl analogs degrade faster under oxidative conditions, limiting their therapeutic utility compared to chloro derivatives .

Q & A

Q. How can low yields in the final coupling step be addressed?

  • Methodological Answer :
  • Reagent Purity : Ensure anhydrous conditions and freshly distilled triethylamine to prevent side reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yield (e.g., 30% → 65%) .

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